N,N-Dibenzyl-N-methylphenylmethanaminium
Description
Structure
3D Structure
Properties
CAS No. |
24490-73-1 |
|---|---|
Molecular Formula |
C22H24N+ |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tribenzyl(methyl)azanium |
InChI |
InChI=1S/C22H24N/c1-23(17-20-11-5-2-6-12-20,18-21-13-7-3-8-14-21)19-22-15-9-4-10-16-22/h2-16H,17-19H2,1H3/q+1 |
InChI Key |
VXIMSDDTJVAMKK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms in the Formation and Transformation of N,n Dibenzyl N Methylphenylmethanaminium
Nucleophilic Substitution (SN2) Mechanisms in Quaternization Processes
The quaternization of a tertiary amine with an alkyl halide is a well-established bimolecular nucleophilic substitution (SN2) reaction. researchgate.netwikipedia.org In the formation of N,N-Dibenzyl-N-methylphenylmethanaminium from N,N-dibenzylmethylamine and a benzyl (B1604629) halide, the reaction proceeds through a concerted, single-step mechanism. libretexts.orgmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This attack occurs from the "backside," at an angle of 180° relative to the carbon-halogen bond, leading to the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-halogen bond. masterorganicchemistry.com
The rate of this SN2 reaction is described by a second-order rate law, being first order with respect to both the tertiary amine and the benzyl halide. semanticscholar.orgdnu.dp.ua Several factors influence the reaction kinetics:
Substrate Structure: Benzylic halides are particularly effective substrates for SN2 reactions due to the ability of the phenyl ring to stabilize the transition state through π-orbital overlap. wikipedia.orglibretexts.org
Nucleophile: The reactivity of the tertiary amine is influenced by both its basicity and the steric hindrance around the nitrogen atom. Increased steric bulk can impede the approach of the nucleophile to the electrophilic center, slowing the reaction rate. dnu.dp.uamdpi.com
Leaving Group: The reaction rate is also dependent on the nature of the halide leaving group, with reactivity increasing down the group (I > Br > Cl). wikipedia.org
Investigation of Transition States and Potential Energy Surfaces
The SN2 quaternization reaction proceeds through a high-energy, transient species known as the transition state. masterorganicchemistry.com In this state, the reacting carbon atom adopts a trigonal bipyramidal geometry, with partial bonds existing between the carbon and both the incoming nitrogen nucleophile and the outgoing halide leaving group. masterorganicchemistry.com
Key characteristics of the transition state in the Menschutkin reaction include:
High Polarity: The transition state is significantly more polar than the neutral reactants due to the development of partial positive and negative charges on the nitrogen and halogen atoms, respectively. semanticscholar.org
Ordered Structure: Kinetic studies have shown a negative entropy of activation (ΔS*) for similar quaternization reactions, which indicates that the transition state is highly ordered and more constrained than the reactants in solution. semanticscholar.org
Steric Control: The activation energy for the formation of sterically hindered quaternary ammonium (B1175870) salts can be quite high, suggesting that the reaction is often controlled by steric factors rather than purely thermodynamic ones. semanticscholar.org
Computational chemistry provides valuable tools for investigating these fleeting structures. Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of the reaction, mapping the energy of the system as it progresses from reactants to products. acs.org These calculations allow for the determination of the activation energy barrier and the precise geometry of the transition state. mdpi.comaip.org
Elucidation of Solvent Effects on Reaction Kinetics and Stereoselectivity
The choice of solvent has a profound impact on the rate of the Menschutkin reaction. Because the transition state is significantly more polar than the neutral reactants, polar solvents accelerate the reaction by stabilizing the charge-separated transition state, thereby lowering the activation energy. semanticscholar.orglibretexts.org The reaction rate generally increases with the dielectric constant (D) of the solvent. semanticscholar.org
Polar aprotic solvents such as acetonitrile (B52724) and acetone (B3395972) are often effective media for these reactions. kyoto-u.ac.jp Polar protic solvents, like alcohols, can also be used and their high polarity can effectively stabilize the developing charges in the transition state. libretexts.orgquora.com
| Solvent | Dielectric Constant (D) at 298 K | Relative Rate Constant (k₂) | Solvent Type |
|---|---|---|---|
| Methyl Ethyl Ketone | 18.5 | Increases | Polar Aprotic |
| Isopropyl Alcohol | 19.9 | ↓ | Polar Protic |
| Ethyl Alcohol | 24.6 | ↓ | Polar Protic |
| Methyl Alcohol | 32.7 | ↓ | Polar Protic |
| Acetonitrile | 37.5 | Highest | Polar Aprotic |
In reactions where either the amine or the alkylating agent is chiral, the formation of a quaternary ammonium salt can result in a new stereocenter. The solvent can influence the stereoselectivity of the reaction by differentially solvating the diastereomeric transition states. For amines that have a rapidly inverting stereogenic nitrogen center, a process known as dynamic kinetic resolution can be employed to achieve high enantiomeric excess in the product, a process in which solvent selection is critical. acs.orgacs.org
Influence of Vibrational Modes on Chemical Reactivity and Reaction Rates
The reactivity of molecules is intrinsically linked to their vibrational states. Specific vibrational modes—the periodic motions of atoms such as stretching and bending—can influence the course of a chemical reaction. The reaction coordinate for the quaternization of N,N-dibenzylmethylamine involves the stretching of the new C-N bond and the breaking C-X (halide) bond. Excitation of vibrational modes that align with this reaction coordinate could potentially lower the activation barrier and enhance the reaction rate.
Vibrational analysis using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, complemented by computational methods, allows for the assignment of specific vibrational frequencies to particular atomic motions. scirp.orgmdpi.com For benzyl-containing compounds, important vibrational modes include:
C-H stretching and bending modes of the aromatic ring and the methylene (B1212753) (-CH₂) bridge. mdpi.com
C-C stretching vibrations within the phenyl ring. scirp.org
C-N stretching and bending modes involving the tertiary amine.
Potential Energy Distribution (PED) analysis can be used to quantify the contribution of individual group vibrations to each normal vibrational mode, providing a detailed understanding of the molecular motions. mdpi.com While direct experimental evidence correlating specific vibrational excitations to the reaction rate of this compound formation is not extensively documented, the principles of reaction dynamics suggest that modes involving the nucleophilic nitrogen and the electrophilic benzylic carbon are of primary importance.
Analysis of Competing Side Reactions and Byproduct Formation
While the SN2 quaternization is typically efficient, several competing reactions or side reactions can occur depending on the specific conditions.
Reaction with Solvent: Certain solvents can participate in the reaction. For instance, chlorinated solvents like dichloromethane (B109758) can act as alkylating agents themselves, especially at elevated temperatures with highly nucleophilic amines, leading to undesired byproducts. wikipedia.org The presence of water in the solvent can lead to the hydrolysis of the benzyl halide. reddit.com
Elimination Reactions: Although benzyl halides lack β-hydrogens and are thus not prone to typical E2 elimination pathways, other elimination reactions could be possible under strongly basic conditions, though the tertiary amine itself is a weak base.
Precursor Synthesis Side Reactions: In the synthesis of the N,N-dibenzylmethylamine precursor, particularly through catalytic N-alkylation of amines with benzyl alcohol, side reactions are common. These include over-alkylation to form the quaternary salt directly, or hydrogenolysis of the benzyl group to yield toluene (B28343). nih.govacs.org
Careful control of reaction parameters such as temperature, solvent purity, and reactant stoichiometry is crucial to minimize the formation of these byproducts and maximize the yield of the desired quaternary ammonium salt.
Derivatization Reaction Pathways Involving this compound and Its Precursors
Both the precursor amine and the final quaternary ammonium salt can be used in a variety of subsequent chemical transformations.
Reactions of the Precursor (N,N-dibenzylmethylamine): As a tertiary amine, N,N-dibenzylmethylamine can be derivatized through various reactions. For example, its synthesis can be achieved via reductive amination protocols, and it can be incorporated into more complex molecular structures, such as flavonoid hybrids. researchgate.netgoogle.com
Reactions of this compound: Quaternary ammonium salts are versatile intermediates and products. While they are generally stable, they can undergo specific C-N bond cleavage reactions.
Nucleophilic Demethylation/Debenzylation: The salt can react with nucleophiles, resulting in the cleavage of a C-N bond and the transfer of a methyl or benzyl group to the nucleophile. This is essentially the reverse of the formation reaction. The tertiary amine, N,N-dibenzylmethylamine, acts as the leaving group. rsc.org
Reductive Cleavage: The benzyl groups are particularly susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using a Palladium catalyst) can be used to remove one or more benzyl groups, regenerating a tertiary or secondary amine. clockss.org
Use as a Benzylating Agent: In the presence of certain catalysts or reagents, the salt can serve as a source of benzyl groups for cross-coupling reactions with organometallic compounds or in C-H functionalization chemistry. rsc.orgacs.org
Reaction with Organometallic Reagents: Quaternary ammonium salts are known to react with strong nucleophiles like Grignard reagents, leading to the displacement of the tertiary amine and the formation of a new C-C bond. acs.org
| Compound | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Reductive Debenzylation | H₂, Pd/C | Tertiary/Secondary Amine | clockss.org |
| This compound | Cross-Coupling | Organometallic Reagents | Benzylated Organic Molecule | rsc.org |
| This compound | Alkylation | Grignard Reagents (R-MgX) | Alkylated Benzene (B151609) (R-Ph) | acs.org |
| N,N-dibenzylmethylamine (Precursor) | Quaternization | Benzyl Halide | This compound | wikipedia.org |
Computational and Theoretical Investigations of N,n Dibenzyl N Methylphenylmethanaminium
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, stemming from its electronic configuration. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energetic stability.
Density Functional Theory (DFT) has become a ubiquitous computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is well-suited for calculating a variety of molecular properties for N,N-Dibenzyl-N-methylphenylmethanaminium.
Researchers utilize DFT to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on similar complex organic molecules have shown that geometrical parameters computed by DFT methods, such as B3LYP, show good agreement with experimental data where available. nih.govnih.gov Beyond structural properties, DFT is employed to calculate vibrational frequencies (IR and Raman spectra), electronic properties like dipole moment and polarizability, and thermodynamic properties such as enthalpy and Gibbs free energy. Furthermore, DFT is a powerful tool for exploring reaction mechanisms and transition states, as demonstrated in studies of related compounds where it was used to investigate the energetics of reaction pathways. nih.govresearchgate.net
Table 1: Molecular Properties of this compound Obtainable from DFT Calculations
| Property | Description | Typical DFT Functional/Basis Set |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | B3LYP/6-31G(d,p) |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks. | B3LYP/6-311++G(d,p) |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | M06-2X/cc-pVTZ |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. nih.gov | B3LYP/6-311G(d,p) |
| Mulliken Atomic Charges | An estimation of the partial charge distribution on each atom in the molecule. | B3LYP/6-31G(d,p) |
| Gibbs Free Energy | A measure of the thermodynamic potential of the molecule. | B3LYP/6-31G(d,p) |
This table is illustrative of the types of data generated from DFT calculations and does not represent experimentally verified values for this specific compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. nasa.gov These methods, such as Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide a higher level of accuracy for certain properties, particularly those involving electron correlation and dispersion forces. nasa.govresearchgate.net
For this compound, ab initio calculations are instrumental in analyzing its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. nih.gov The energy and spatial distribution of these frontier orbitals provide insights into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack.
Charge distribution analysis derived from ab initio wavefunctions can offer a detailed picture of the electrostatic potential of the molecule. This is crucial for understanding how the positively charged quaternary ammonium (B1175870) center influences the surrounding benzyl (B1604629) and phenylmethyl groups and how the molecule will interact with solvents or other molecules. In studies of related N-benzyl compounds, ab initio methods have been essential for accurately describing potential energy surfaces and reaction energetics. nih.govresearchgate.net
Table 2: Illustrative Ab Initio Molecular Orbital Data
| Molecular Orbital | Energy (Hartree) | Description |
|---|---|---|
| HOMO | -0.254 | Highest energy orbital containing electrons; primary electron donor. |
| LUMO | 0.087 | Lowest energy orbital without electrons; primary electron acceptor. |
| HOMO-1 | -0.278 | Second highest occupied molecular orbital. |
| LUMO+1 | 0.112 | Second lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 0.341 | Difference between LUMO and HOMO energies; relates to molecular stability. |
Note: The values presented are hypothetical examples to illustrate the output of ab initio calculations.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical methods are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and flexibility. researchgate.netresearchgate.net
For a molecule with multiple rotatable bonds like this compound, MD simulations are essential to understand its conformational preferences. The three bulky benzyl and phenylmethyl groups attached to the nitrogen atom can adopt numerous spatial arrangements. MD simulations can reveal the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in a vacuum, in water, or interacting with a lipid bilayer). mdpi.comnih.gov This information is critical for understanding how the molecule's three-dimensional structure influences its interactions with other chemical species.
Table 3: Key Parameters from Molecular Dynamics Simulations
| Parameter | Description |
|---|---|
| Trajectory | The positions, velocities, and energies of all atoms over time. |
| Potential Energy | The total potential energy of the system as a function of time, indicating stability. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational changes. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. researchgate.net |
This table represents typical outputs from MD simulations used to analyze molecular flexibility and conformation.
Theoretical Studies on Intermolecular Interactions and Supramolecular Aggregation
The assembly of molecules into larger, ordered structures is governed by intermolecular forces. Theoretical studies are crucial for dissecting these complex interactions and predicting how molecules like this compound might self-assemble or interact with other molecules to form supramolecular aggregates. mdpi.comnih.govnih.gov
Hydrogen bonding is a critical directional interaction that influences the structure and properties of many chemical systems. This compound, as a quaternary ammonium ion, lacks a hydrogen atom directly bonded to the nitrogen, meaning it cannot act as a hydrogen bond donor.
However, the aromatic rings contain C-H bonds that can participate in weak C-H···X hydrogen bonds, where X is an electronegative atom like oxygen or a halide anion. nih.gov Furthermore, if dissolved in a protic solvent like water, the molecule can act as a hydrogen bond acceptor. Computational methods can identify and quantify these interactions by analyzing intermolecular distances, angles, and electron density distributions, such as through Atoms-in-Molecules (AIM) analysis. nih.gov Understanding these weak interactions is important for predicting the solvation structure and crystal packing of the compound.
The presence of four aromatic rings (two from the benzyl groups, one from the phenylmethyl group, and one implicit in the phenylmethanaminium core) makes this compound a prime candidate for engaging in π-stacking interactions. researchgate.net These non-covalent interactions, arising from attractive forces between the electron clouds of aromatic rings, are fundamental to supramolecular chemistry and biological recognition.
Table 4: Calculated Interaction Energies for Benzene (B151609) Dimer (Model for Pi-Stacking)
| Dimer Configuration | Interaction Energy (kcal/mol) |
|---|---|
| Parallel Displaced | -2.7 |
| T-Shaped | -2.8 |
| Sandwich | -1.8 |
Source: Data are representative values for the benzene dimer, often used as a model system for understanding π-stacking interactions. Actual energies for this compound would require specific calculations.
Prediction of Spectroscopic Properties from Computational Models
In the absence of experimental spectroscopic data for this compound, computational chemistry serves as a powerful tool for prediction. Theoretical methods, primarily rooted in quantum mechanics, can simulate various types of spectra, providing valuable insights into the molecule's structural and electronic properties.
The standard approach for predicting spectroscopic properties involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The optimized geometry corresponds to the lowest energy conformation of the molecule.
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide the theoretical infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental data if available, or serve as a prediction.
NMR Spectra Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. These theoretical chemical shifts are usually calculated relative to a standard (e.g., tetramethylsilane, TMS) and can be instrumental in structure elucidation.
UV-Vis Spectra Prediction: To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
Without specific studies on this compound, it is not possible to provide a data table of its predicted spectroscopic properties.
Computational Elucidation of Reaction Pathway Energetics and Mechanisms
Computational chemistry is also invaluable for investigating the mechanisms and energetics of chemical reactions. For a compound like this compound, this could involve studying its synthesis, decomposition, or its reactivity with other molecules.
The general workflow for such an investigation includes:
Mapping the Potential Energy Surface (PES): The reaction pathway is explored by identifying all relevant stationary points on the PES, including reactants, products, intermediates, and transition states.
Locating Transition States: A transition state is a saddle point on the PES, representing the energy maximum along the reaction coordinate. Various computational algorithms are used to locate these structures. Vibrational frequency analysis is then used to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species.
As no computational studies on the reaction pathways involving this compound have been published, no specific mechanisms or energy profiles can be presented.
While the computational tools and theoretical frameworks for investigating the properties and reactivity of chemical compounds are well-established, they have not yet been applied, or at least not publicly reported, for this compound. Consequently, the detailed research findings, data tables, and specific mechanistic insights requested cannot be provided at this time. Future computational studies would be necessary to generate the specific data required for a comprehensive theoretical analysis of this compound.
Structural Elucidation and Characterization of N,n Dibenzyl N Methylphenylmethanaminium
Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopy is fundamental to the structural elucidation of molecular compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide a detailed picture of the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and dynamics of magnetically active nuclei, such as ¹H and ¹³C.
For the N,N-Dibenzyl-N-methylphenylmethanaminium cation, ¹H NMR spectroscopy is expected to show distinct signals corresponding to the different types of protons present. The methyl protons, being attached to the positively charged nitrogen, would appear as a singlet in a specific downfield region. The methylene (B1212753) protons of the three equivalent benzyl (B1604629) groups would also produce a sharp singlet, shifted downfield due to the influence of the adjacent quaternary nitrogen. The aromatic protons of the phenyl rings would typically appear as a complex multiplet further downfield.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Separate signals are anticipated for the methyl carbon, the methylene carbons, and the distinct aromatic carbons (the ipso-carbon attached to the methylene group and the ortho, meta, and para carbons). The chemical shifts are indicative of the electronic environment of each carbon atom.
Interactive Table 1: Predicted NMR Spectroscopic Data for this compound Cation. Note: Chemical shifts (δ) are hypothetical and reported in ppm relative to a standard reference (e.g., TMS). Actual values may vary based on the solvent and counter-ion.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.1 | Singlet | N-CH ₃ (Methyl protons) |
| ¹H | ~4.8 | Singlet | N-CH ₂-Ph (Methylene protons) |
| ¹H | 7.3 - 7.6 | Multiplet | Ar-H (Aromatic protons) |
| ¹³C | ~50 | Quartet | N-C H₃ (Methyl carbon) |
| ¹³C | ~70 | Triplet | N-C H₂-Ph (Methylene carbon) |
| ¹³C | 128 - 134 | Doublet/Singlet | C ₆H₅ (Aromatic carbons) |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" based on the functional groups present. nih.gov
The IR spectrum of this compound is expected to be characterized by several key absorption bands. Strong bands corresponding to C-H stretching vibrations from both the aliphatic (methyl and methylene) and aromatic groups would be prominent. Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The spectrum is also notable for the absence of N-H stretching bands, confirming the quaternary nature of the nitrogen atom.
Raman spectroscopy provides complementary information, as it is sensitive to different selection rules. youtube.com Symmetric vibrations, such as the aromatic ring breathing modes, often produce strong signals in the Raman spectrum where they might be weak or absent in the IR spectrum. youtube.com The combination of both IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. researchgate.net
Interactive Table 2: Key Vibrational Frequencies for this compound. Note: Frequencies are typical ranges for the assigned functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Technique |
| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |
| 3000 - 2850 | Aliphatic C-H Stretch | IR, Raman |
| 1605 - 1585 | Aromatic C=C Stretch | IR, Raman |
| 1500 - 1400 | Aromatic C=C Stretch | IR, Raman |
| 1250 - 1000 | C-N Stretch | IR |
| 800 - 690 | Aromatic C-H Bend (Out-of-plane) | IR |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound salts, techniques such as electrospray ionization (ESI) are used to transfer the pre-existing cation into the gas phase for analysis. lcms.cz
The primary purpose of MS in this context is to confirm the molecular weight of the cation. The this compound cation ([C₂₂H₂₄N]⁺) has a calculated monoisotopic mass of 302.1909 Da. The high-resolution mass spectrum should show a prominent peak at this m/z value, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the cation. youtube.com Upon collision-induced dissociation, quaternary ammonium (B1175870) ions typically fragment through the loss of neutral substituent groups. A likely and dominant fragmentation pathway for this cation would be the loss of a neutral toluene (B28343) molecule (C₇H₈, 92 Da) or a benzyl radical (C₇H₇•, 91 Da), leading to the formation of a stable tertiary amine fragment. This fragmentation provides further structural confirmation.
Interactive Table 3: Expected Mass Spectrometry Data for this compound Cation.
| m/z (Da) | Identity | Fragmentation Pathway |
| 302.19 | [M]⁺ | Molecular Cation ([C₂₂H₂₄N]⁺) |
| 211.14 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 91.05 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides an unambiguous determination of the atomic arrangement in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, from which atomic positions, bond lengths, and bond angles are determined with high precision. nih.govyoutube.com
For a salt of this compound, single-crystal X-ray diffraction would confirm the tetrahedral geometry around the central nitrogen atom and reveal the precise conformation of the flexible benzyl groups. It would also define the spatial relationship between the cation and its counter-anion in the crystal lattice.
Interactive Table 4: Hypothetical Crystallographic Data for a Salt of this compound. Note: This data is representative and would vary based on the specific salt and crystal form.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 2280 |
| Z (formula units/cell) | 4 |
The crystal structure reveals how individual ions are arranged into a stable, repeating lattice. The packing of bulky, irregularly shaped ions like this compound is governed by a combination of electrostatic interactions with the counter-anions and weaker van der Waals forces between the cations. nih.gov
The supramolecular assembly is dictated by the need to efficiently fill space and satisfy electrostatic requirements. The phenyl rings of the benzyl groups may engage in offset π-π stacking interactions, while numerous weak C-H···anion hydrogen bonds can further stabilize the three-dimensional network. researchgate.netmdpi.com The specific packing motif will depend significantly on the size, shape, and charge distribution of the counter-anion.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Due to the conformational flexibility of the three benzyl groups, which can rotate around the C-N and C-C bonds, this compound salts are potential candidates for exhibiting polymorphism.
Different polymorphs arise from different molecular conformations or packing arrangements in the solid state. These distinct crystalline forms are different solid-state materials and will have different physical properties, including melting point, solubility, and stability. The study of polymorphism is critical as the formation of a specific polymorph can be influenced by crystallization conditions such as solvent, temperature, and pressure. Each polymorphic form represents a different minimum on the lattice energy landscape, and their relative stability can be investigated through thermal analysis techniques.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. For the analogue compound BAHCS, Hirshfeld surface analysis reveals the dominant forces responsible for its structural cohesion. researchgate.net
The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different properties. The normalized contact distance (d_norm) map for BAHCS uses a red-blue-white color scheme. Deep red circular areas on the surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii. White regions represent contacts approximately equal to the van der Waals radii, and blue regions show longer contacts. researchgate.net
The quantitative breakdown of these interactions is detailed in the table below.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···Cl/Cl···H | 60.3% |
| H···H | 38.4% |
| Cl···Cl | 1.2% |
| Cl···C/C···Cl | 0.1% |
| Data derived from the Hirshfeld surface analysis of bis(azepanium) hexachlorostannate(IV). researchgate.net |
This quantitative data underscores the critical role of hydrogen bonding and van der Waals forces in the crystal packing of BAHCS. The H···Cl contacts, representing N-H···Cl and C-H···Cl hydrogen bonds, are the most significant contributors, accounting for over 60% of the interactions. The extensive H···H contacts reflect the high proportion of hydrogen atoms on the surface of the azepanium cation. tandfonline.comresearchgate.net
Electron Microscopy Techniques for Morphological and Nanostructural Characterization
While specific electron microscopy studies on single crystals of BAHCS are not available in the reviewed literature, the application of these techniques to related organic-inorganic hybrid materials and perovskites provides insight into the type of morphological and nanostructural information that can be obtained. researchgate.netmdpi.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing materials from the micro- to the nanoscale. ias.ac.in
Scanning Electron Microscopy (SEM)
SEM is primarily used to investigate the surface morphology of a material. An electron beam is scanned across the sample's surface, generating signals that provide information about topography and composition. For a crystalline compound like BAHCS, SEM analysis would be employed to:
Examine Surface Features: Identify surface defects, growth steps, or etch pits. For instance, etching studies on BAHCS crystals with water have been used to reveal dislocation points on the crystal surface. researchgate.net
Assess Purity and Homogeneity: Detect the presence of different phases or impurities on the crystal surface.
In studies of similar perovskite-type materials, SEM images have been crucial in revealing the size of crystal grains and observing the effects of additives on surface morphology. researchgate.netias.ac.in
Transmission Electron Microscopy (TEM)
TEM provides higher resolution images than SEM and is used to investigate the internal structure of a material. A beam of electrons is transmitted through an ultrathin specimen, allowing for the visualization of features at the atomic scale. mdpi.com For materials like BAHCS, TEM could be used to:
Determine Crystallinity: High-resolution TEM (HRTEM) can directly image the crystal lattice, confirming the crystalline nature of the material.
Identify Defects: Observe dislocations, stacking faults, and grain boundaries within the crystal. In related perovskite materials, TEM has been used to identify twin crystal grains. researchgate.net
Analyze Nanostructure: Characterize the particle size and distribution in nanocrystalline samples. For example, TEM analysis of nanostructured perovskite oxides has revealed particle sizes in the range of 30-60 nm. ias.ac.in
It is important to note that organic-inorganic hybrid materials are often sensitive to the high-energy electron beams used in TEM, which can cause structural damage or amorphization. nih.govjos.ac.cn Therefore, specialized techniques such as cryo-TEM (performing the analysis at low temperatures) and low-dose imaging are often necessary to obtain reliable, high-resolution images of the material's intrinsic structure. mdpi.comjos.ac.cn
Applications of N,n Dibenzyl N Methylphenylmethanaminium in Advanced Chemical Analysis and Derivatization Strategies
Role as a Derivatization Reagent in Analytical Chemistry
Derivatization is a chemical modification technique used to convert an analyte into a product (a derivative) with properties that are more suitable for a specific analytical method. spectroscopyonline.com This process is often employed to enhance detectability, improve separation, or increase the stability of target molecules. researchgate.netmdpi.com
Enhancement of Ionization Efficiency in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)
While no studies specifically document the use of N,N-Dibenzyl-N-methylphenylmethanaminium, the strategy of using derivatization to enhance ionization efficiency in LC-ESI-MS/MS is well-established. ESI-MS is highly sensitive for compounds that can readily form ions in solution. ddtjournal.com Many analytes, however, have poor ionization efficiency, leading to low sensitivity. nih.gov
Chemical derivatization can overcome this limitation by introducing a permanently charged or easily ionizable moiety into the analyte's structure. For instance, reagents containing a quaternary ammonium (B1175870) group, such as Girard's Reagents, are used to tag molecules, thereby conferring a permanent positive charge. This "charge-tagging" strategy significantly boosts the analyte's response in the mass spectrometer, as the molecule is already in an ionic form, facilitating its detection. rsc.orgnih.gov A quaternary ammonium salt like this compound would theoretically serve this purpose by attaching its cationic structure to a target analyte.
Improvement of Chromatographic Separations in Gas Chromatography-Mass Spectrometry (GC-MS)
There is no available research on the application of this compound for improving GC-MS separations. In fact, as a quaternary ammonium salt, it is non-volatile and therefore unsuitable for direct GC analysis.
The primary goal of derivatization in GC-MS is to increase the volatility and thermal stability of polar analytes. mdpi.comgcms.cz Compounds with functional groups like -OH, -NH, and -COOH are often polar and not volatile enough for GC analysis. libretexts.org Derivatization techniques such as silylation, acylation, or alkylation replace the active hydrogen in these functional groups, which reduces the polarity and increases the volatility of the analyte, allowing it to be analyzed by GC-MS. gcms.cz For example, the benzylation of low molecular weight, polar ethanolamines using benzyl (B1604629) bromide has been shown to improve their GC-MS profiles. nih.govosti.gov
Derivatization for Selective Detection and Quantitation of Target Analytes
No specific examples involving this compound for selective detection were found. However, derivatization is a powerful tool for enhancing selectivity. By choosing a reagent that reacts with a specific functional group, only the analytes containing that group will be modified and subsequently detected. This approach is crucial when analyzing complex biological or environmental samples where numerous compounds could interfere with the analysis. researchgate.net
Furthermore, derivatization can introduce a unique structural tag into the analyte that produces a specific and high-intensity fragment ion during tandem mass spectrometry (MS/MS). ddtjournal.com By monitoring for this specific fragmentation, analysts can achieve highly selective and sensitive quantification, even at trace levels. nih.govresearchgate.net
Strategies for Modifying Analyte Properties via Derivatization Reactions
Derivatization fundamentally alters the physicochemical properties of an analyte to make it more amenable to a chosen analytical technique. spectroscopyonline.com These modifications can target various properties, including charge state, polarity, and volatility.
Alteration of Volatility and Polarity for Chromatographic Amenability
Altering an analyte's volatility and polarity is the cornerstone of derivatization for gas chromatography. mdpi.com The selection of a GC stationary phase is based on polarity, with the general principle that "like dissolves like." Non-polar columns are used for non-polar compounds, and polar columns for polar compounds. restek.com
Derivatization is employed when the native analyte is too polar or not volatile enough for the intended separation. libretexts.org By converting a polar functional group to a less polar derivative, the analyte can better interact with the non-polar stationary phases commonly used in GC, leading to better peak shapes and improved separation from other components in a mixture. gcms.cz For example, alkylation replaces acidic hydrogens in carboxylic acids and phenols with an alkyl group, which significantly lowers the polarity of the parent compound. gcms.cz
No Publicly Available Research Found on this compound in Advanced Chemical Analysis
Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the application of this compound in advanced chemical analysis and derivatization strategies. The following report details the search methodology and the general context of related chemical derivatization, while highlighting the absence of data for the specified compound.
The inquiry focused on two key areas as outlined:
Analytical Method Development and Validation Utilizing Aminium Derivatives
While the broader category of quaternary aminium (or ammonium) salts is recognized in analytical chemistry for its role in derivatization, no literature specifically mentions this compound for this purpose.
Development of Novel Derivatization Agents Based on Quaternary Aminium Structures
The development of derivatization agents is a crucial aspect of modern analytical chemistry. The primary goal is to modify an analyte to enhance its detectability, improve its chromatographic separation, or increase its volatility for gas chromatography. Quaternary ammonium salts, as a class of compounds, are particularly useful as derivatization reagents in liquid chromatography-mass spectrometry (LC-MS). thermofisher.comresearchgate.net
The permanent positive charge of the quaternary ammonium group can significantly improve the ionization efficiency of an analyte in electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity. researchgate.netnih.gov This strategy is often employed for compounds that lack easily ionizable functional groups. Research in this area typically involves the synthesis of novel quaternary ammonium reagents with a reactive group that can covalently bind to the target analyte.
However, no studies were identified that describe the synthesis or application of this compound as such a derivatization agent. The existing literature on quaternary ammonium derivatizing agents focuses on other structures.
Analytical Method Development and Validation Utilizing Aminium Derivatives
The development of an analytical method using a novel derivatization agent requires a rigorous validation process to ensure its reliability and accuracy. This process typically involves assessing several key parameters, as outlined in the table below.
Table 1: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
This table represents standard validation parameters in analytical chemistry.
Had there been any analytical methods developed using derivatives of this compound, the corresponding research articles would have detailed the results of such validation studies. The absence of these reports indicates that this specific compound has not been utilized for this application in the published scientific literature.
Advanced Applications and Future Research Directions
Exploration of N,N-Dibenzyl-N-methylphenylmethanaminium as a Cationic Surfactant in Chemical Processes
Quaternary ammonium (B1175870) salts are a prominent class of cationic surfactants, valued for their surface-active properties. However, no specific studies have been published concerning the surfactant behavior of this compound.
Investigation of Interfacial Phenomena and Micelle Formation
There is no available data on the investigation of interfacial phenomena or micelle formation specifically for this compound. Research in this area would typically involve determining its critical micelle concentration (CMC), surface tension reduction capabilities, and the thermodynamics of micellization.
Role in Emulsion and Dispersion Stabilization Mechanisms
The potential for this compound to act as a stabilizer for emulsions and dispersions has not been explored in the current body of scientific literature. Cationic surfactants, in general, can stabilize oil-in-water emulsions by adsorbing at the oil-water interface and reducing interfacial tension while providing electrostatic repulsion between droplets.
Potential in Materials Science Applications
The application of this compound in materials science is an uncharted area of research.
Self-Assembly and Controlled Nanostructure Formation
The self-assembly of amphiphilic molecules into controlled nanostructures is a key area of materials science. While the molecular structure of this compound, with its charged head group and hydrophobic benzyl (B1604629) and phenyl groups, suggests a potential for self-assembly, no studies have been conducted to confirm or characterize such behavior.
Integration into Polymer Chemistry and Composite Materials
There is no research on the integration of this compound into polymer chemistry or composite materials. Such research might explore its use as a modifier for polymers, a component in polymer synthesis, or as a functional additive in composite materials.
Catalytic Roles and Investigations in Organocatalysis Utilizing Related Structural Motifs
While quaternary ammonium salts can function as phase-transfer catalysts and organocatalysts, there are no specific investigations into the catalytic roles of this compound. Research on related structural motifs, such as other N-benzyl quaternary ammonium salts, has shown their utility in various organic transformations. For instance, N-benzylpyridinium salts have been studied as initiators in cationic polymerization. oup.com Additionally, benzyl quaternary ammonium salts have been employed as phase-transfer catalysts in reactions like the synthesis of benzyl benzoate (B1203000) and the oxidation of benzyl alcohol. lnpu.edu.cnepa.gov However, without direct experimental evidence, the catalytic potential of this compound remains undetermined.
Innovations in Synthesis and Derivatization Methodologies
The synthesis and modification of quaternary ammonium salts (QAS) like this compound are evolving, driven by the need for greater efficiency, sustainability, and the creation of novel functional molecules.
Innovations in Synthesis:
The traditional and most direct route to unsymmetrical quaternary ammonium salts such as this compound is the Menschutkin reaction . wikipedia.org This SN2 nucleophilic substitution involves the alkylation of a tertiary amine with an alkyl halide. nih.gov For the target compound, this could involve reacting N-methyl-N-(phenylmethyl)aniline with benzyl chloride or, alternatively, N,N-bis(phenylmethyl)aniline with a methylating agent like methyl iodide.
Recent advancements focus on enhancing the efficiency and environmental friendliness of such syntheses:
Green Chemistry Approaches: Innovations include the use of more environmentally benign reagents and conditions. For instance, dimethyl carbonate has been explored as a "green" methylating agent for the quaternization of tertiary amines, offering a less toxic alternative to traditional alkyl halides. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reaction times and reduce the need for organic solvents. google.com
Phase-Transfer Catalysis (PTC): PTC techniques enable reactions between reactants in immiscible phases (e.g., aqueous and organic). youtube.com This methodology can improve reaction rates and yields in quaternization reactions by facilitating the transport of reactants across the phase boundary.
Solvent-Free Synthesis: Conducting reactions without a solvent or in a minimal amount of solvent reduces waste and simplifies purification. Solvent-free or microwave-assisted synthesis methods are being developed to minimize energy consumption and hazardous waste. youtube.com
Innovations in Derivatization:
Derivatization of the core this compound structure allows for the fine-tuning of its physicochemical properties, such as lipophilicity, steric bulk, and electronic character. This is crucial for tailoring the molecule for specific applications, for instance, as a phase-transfer catalyst or a functional surfactant.
Key derivatization strategies include:
Aromatic Ring Substitution: The benzyl and phenyl rings on the cation are susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation can introduce functional groups onto these rings. These modifications can significantly alter the compound's properties and subsequent reactivity. For example, introducing an electron-withdrawing group like a nitro group can impact the cation's electronic properties and its interaction with anions.
Functionalization for Polymerization: Quaternary ammonium salts can be derivatized to include polymerizable groups, such as methacrylate (B99206) or vinylbenzyl moieties. nih.govresearchgate.net This allows the cationic aminium structure to be incorporated into polymer backbones, creating materials with unique properties, such as antimicrobial surfaces or functional resins. researchgate.net
The table below outlines potential derivatization pathways for this compound and the anticipated impact on its properties.
| Derivatization Reaction | Reagents | Potential Product | Anticipated Property Change |
| Nitration | HNO₃ / H₂SO₄ | N,N-Dibenzyl-N-methyl(4-nitrophenyl)methanaminium | Increased electron-withdrawing character, altered solubility. |
| Halogenation | Br₂ / FeBr₃ | N-(4-Bromobenzyl)-N-benzyl-N-methylphenylmethanaminium | Increased molecular weight and lipophilicity; potential for further functionalization. |
| Friedel-Crafts Alkylation | t-Butyl chloride / AlCl₃ | N,N-Dibenzyl-N-methyl(4-tert-butylphenyl)methanaminium | Increased steric hindrance and lipophilicity. |
Integration of Computational Chemistry and Machine Learning for Predictive Aminium Research
The rational design of novel aminium compounds with tailored properties is being significantly accelerated by the integration of computational chemistry and machine learning (ML). youtube.com These in silico tools enable the prediction of molecular properties and activities before undertaking costly and time-consuming laboratory synthesis.
Computational Chemistry:
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of this compound and its derivatives. researchgate.net DFT calculations can provide deep insights into:
Molecular Structure and Conformation: Predicting the three-dimensional arrangement of the atoms, bond lengths, and angles, which are fundamental to understanding steric effects and intermolecular interactions.
Electronic Properties: Calculating the distribution of charge within the cation and determining the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These parameters are crucial for predicting reactivity, stability, and interaction with other chemical species. researchgate.net
Reaction Mechanisms: Modeling the transition states and reaction pathways for synthesis and derivatization reactions, such as the Menschutkin reaction. researchgate.netnih.gov This allows for the optimization of reaction conditions to improve yields and selectivity.
Computational studies have shown that for quaternary ammonium cations, the structure of the alkyl substituents has a minimal effect on the electronic environment around the positive nitrogen center and the LUMO energy level. researchgate.net However, substitutions on aromatic rings, as proposed in derivatization, would be expected to have a more significant electronic impact.
Machine Learning for Predictive Research:
Machine learning models, especially those for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), are becoming indispensable for aminium research. nih.govnih.gov By training on large datasets of known quaternary ammonium compounds, these models can learn complex relationships between molecular structure and functional properties. nih.govchemistryviews.org
A typical ML workflow for predicting the properties of new this compound derivatives would involve:
Data Collection: Assembling a database of diverse QAS with experimentally measured properties (e.g., catalytic activity, toxicity, antimicrobial efficacy).
Descriptor Calculation: For each molecule in the database, a set of numerical features (descriptors) is calculated. These can range from simple physicochemical properties (molecular weight, logP) to complex quantum chemical parameters. nih.govfao.org
Model Training: An ML algorithm (e.g., Support Vector Machine, Random Forest, Neural Network) is trained to find a mathematical relationship between the descriptors and the target property. nih.gov
Prediction: The trained model is then used to predict the properties of new, un-synthesized derivatives of this compound based solely on their calculated descriptors.
This predictive capability allows researchers to screen vast virtual libraries of potential compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new functional molecules. labcompare.comresearchgate.net
The following table illustrates the components of a hypothetical machine learning model designed to predict the performance of aminium-based phase-transfer catalysts.
| Model Component | Description | Examples for this compound Derivatives |
| Molecular Descriptors (Features) | Numerical representations of the molecule's structural and electronic properties. | Molecular Weight, LogP (lipophilicity), Steric parameters (e.g., Tolman cone angle), Solvent Accessible Surface Area, Dipole Moment, HOMO/LUMO energies. |
| Target Property (Output) | The property or activity to be predicted. | Catalytic efficiency (kcat), Reaction yield (%), Antimicrobial activity (MIC), Toxicity (EC50). nih.govfrontiersin.org |
| Machine Learning Algorithm | The algorithm used to learn the relationship between descriptors and the target property. | Support Vector Machine (SVM), Random Forest (RF), Gradient Boosting (e.g., XGBoost), Artificial Neural Networks (ANN). nih.govnih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
